molecular formula C13H12BNO4 B7980818 (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid CAS No. 1000269-51-1

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid

Cat. No.: B7980818
CAS No.: 1000269-51-1
M. Wt: 257.05 g/mol
InChI Key: ZJFHFVUWFKEFTI-UHFFFAOYSA-N
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Description

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyloxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a nucleophilic substitution reaction using benzyl chloroformate as the reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

(6-phenylmethoxycarbonylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO4/c16-13(19-9-10-4-2-1-3-5-10)12-7-6-11(8-15-12)14(17)18/h1-8,17-18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFHFVUWFKEFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701201
Record name {6-[(Benzyloxy)carbonyl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000269-51-1
Record name {6-[(Benzyloxy)carbonyl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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